

3-Chloro-2-methylbenzylamine chemical properties

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Compound of Interest

Compound Name: 3-Chloro-2-methylbenzylamine

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An In-depth Technical Guide to the Chemical Properties of **3-Chloro-2-methylbenzylamine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-methylbenzylamine is a substituted aromatic amine that serves as a valuable and versatile intermediate in organic synthesis. Its specific substitution pattern—a chlorine atom and a methyl group flanking a benzylamine moiety—imparts a unique combination of steric and electronic properties. This guide provides a comprehensive technical overview of its chemical properties, spectroscopic profile, synthesis, reactivity, and safety considerations. The insights herein are intended to empower researchers in medicinal chemistry and materials science to effectively utilize this compound as a strategic building block in the design and synthesis of novel molecules.

Chemical Identity and Structural Elucidation

Understanding the fundamental identity and structure of **3-Chloro-2-methylbenzylamine** is the first step in harnessing its synthetic potential. The molecule's architecture dictates its reactivity and physical properties.

- IUPAC Name: (3-chloro-2-methylphenyl)methanamine[1]
- CAS Number: 226565-61-3[1][2][3]

- Molecular Formula: C₈H₁₀ClN[1][3]
- Synonyms: Benzenemethanamine, 3-chloro-2-methyl-

Molecular Identifiers

Identifier	Value
InChI	InChI=1S/C8H10ClN/c1-6-7(5-10)3-2-4-8(6)9/h2-4H,5,10H2,1H3
InChIKey	LESUPVCBJDWKJH-UHFFFAOYSA-N
SMILES	CC1=C(C=CC=C1Cl)CN[4]

Chemical Structure

The structure below illustrates the ortho-relationship of the methyl group and the aminomethyl group, with the chlorine atom positioned meta to the aminomethyl group. This arrangement is critical for its reactivity profile.

Caption: 2D Structure of **3-Chloro-2-methylbenzylamine**.

Physicochemical Properties

The physical properties of a compound are critical for planning reactions, purifications, and formulations. The data presented below are compiled from authoritative chemical databases.

Property	Value	Source
Molecular Weight	155.62 g/mol	[1][3]
Exact Mass	155.0501770 Da	[1]
Monoisotopic Mass	155.0501770 Da	[1]
Topological Polar Surface Area	26 Å ²	[1]
XLogP3 (Predicted)	1.8	[1]

Spectroscopic Profile: A Deeper Analysis

Spectroscopic data provides the empirical fingerprint of a molecule. Understanding this data is key to confirming the structure and purity during and after synthesis. While specific spectra for this exact compound are not publicly available, a predictive analysis based on its constituent functional groups and related structures provides authoritative insight.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be complex in the aromatic region due to the asymmetric substitution pattern.

- Aromatic Protons (Ar-H, ~7.0-7.4 ppm): Three protons on the aromatic ring will likely appear as a set of multiplets. The electron-withdrawing chlorine atom and electron-donating methyl and aminomethyl groups will influence their chemical shifts.
- Benzylic Protons (-CH₂-NH₂, ~3.8 ppm): These two protons adjacent to the aromatic ring and the nitrogen atom would typically appear as a singlet.
- Amine Protons (-NH₂, ~1.5-2.0 ppm): These two protons will appear as a broad singlet. The chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding.
- Methyl Protons (-CH₃, ~2.3 ppm): The three protons of the methyl group attached to the aromatic ring will appear as a distinct singlet.^[5]

¹³C NMR Spectroscopy (Predicted)

The molecule possesses 8 carbon atoms, and due to its asymmetry, 8 distinct signals are expected in the ¹³C NMR spectrum.

- Aromatic Carbons (~120-140 ppm): Six signals corresponding to the benzene ring carbons. The carbon bearing the chlorine (C-Cl) will be shifted downfield, while the carbons bearing the methyl and aminomethyl groups will also show characteristic shifts.
- Benzylic Carbon (-CH₂-NH₂, ~45 ppm): The carbon of the methylene group.
- Methyl Carbon (-CH₃, ~15-20 ppm): The carbon of the ortho-methyl group.

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is invaluable for identifying key functional groups.

- N-H Stretching ($\sim 3300\text{-}3400\text{ cm}^{-1}$): A characteristic pair of peaks for the primary amine (-NH_2) group, representing symmetric and asymmetric stretches.[\[6\]](#)
- C-H Stretching (Aromatic, $\sim 3000\text{-}3100\text{ cm}^{-1}$): Absorption due to C-H bonds on the benzene ring.
- C-H Stretching (Aliphatic, $\sim 2850\text{-}2960\text{ cm}^{-1}$): Absorption from the methyl and methylene C-H bonds.
- N-H Bending ($\sim 1600\text{ cm}^{-1}$): A scissoring vibration for the primary amine.[\[6\]](#)
- C=C Stretching (Aromatic, $\sim 1450\text{-}1580\text{ cm}^{-1}$): Multiple sharp peaks characteristic of the benzene ring.
- C-Cl Stretching ($\sim 700\text{-}800\text{ cm}^{-1}$): A strong absorption in the fingerprint region indicating the presence of a chloro-aromatic bond.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

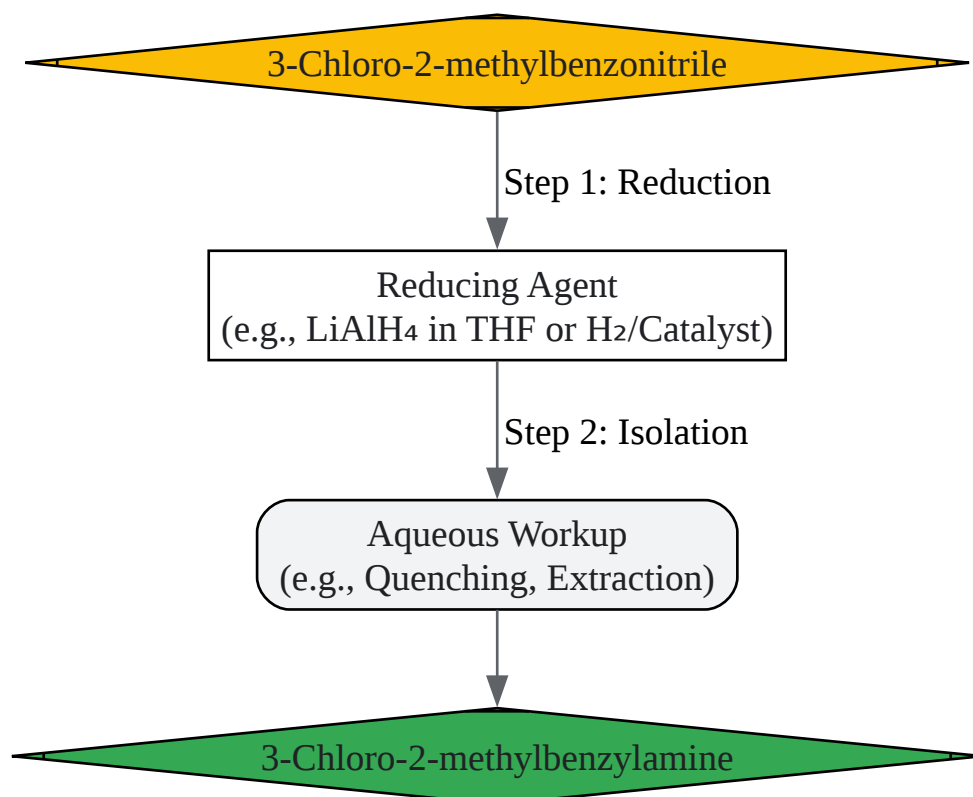
- Molecular Ion Peak (M^+): A prominent peak is expected at m/z 155. An accompanying peak at m/z 157, with an intensity approximately one-third of the M^+ peak, is the definitive isotopic signature of a molecule containing one chlorine atom ($^{35}\text{Cl}:^{37}\text{Cl} \approx 3:1$).[\[7\]](#)
- Major Fragmentation: The most likely fragmentation pathway involves the loss of the aminomethyl group to form a stable benzylic cation or related tropylium ion. The primary fragment would be observed at m/z 125/127.

Synthesis and Reactivity

As a chemical intermediate, the synthesis of **3-Chloro-2-methylbenzylamine** and its subsequent reactivity are of paramount importance to the synthetic chemist.

Plausible Synthetic Pathway

A common and efficient route to benzylamines is through the reduction of the corresponding benzonitrile. This method avoids the multiple steps often required in other pathways.



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Caption: Proposed workflow for the synthesis of **3-Chloro-2-methylbenzylamine**.

Experimental Protocol (Exemplary):

- **Reaction Setup:** To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add a stirred suspension of a reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), in an anhydrous ether solvent like Tetrahydrofuran (THF). Cool the mixture to 0 °C using an ice bath.
- **Addition of Precursor:** Dissolve 3-Chloro-2-methylbenzonitrile in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel. The rate of addition should be controlled to maintain the reaction temperature.

- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
- **Quenching and Workup:** Carefully quench the reaction by the sequential, dropwise addition of water, followed by a sodium hydroxide solution, and then more water. This procedure is critical for safely decomposing excess LiAlH_4 and precipitating aluminum salts.
- **Extraction and Purification:** Filter the resulting slurry and wash the solid residue with an organic solvent (e.g., ethyl acetate). Combine the organic filtrates, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved via vacuum distillation or column chromatography.

Core Reactivity

- **Nucleophilic Amine:** The primary amine group is nucleophilic and will readily react with electrophiles. This allows for the synthesis of a wide array of derivatives, including amides (reaction with acyl chlorides or anhydrides), sulfonamides (reaction with sulfonyl chlorides), and secondary/tertiary amines (via reductive amination or alkylation).
- **Aromatic Ring Substitution:** The existing substituents direct further electrophilic aromatic substitution. The methyl and aminomethyl groups are ortho-, para-directing and activating, while the chlorine atom is ortho-, para-directing but deactivating. The interplay of these effects will determine the regioselectivity of subsequent reactions on the aromatic ring.

Applications in Drug Discovery and Development

The inclusion of chlorine in drug candidates is a well-established strategy in medicinal chemistry to modulate pharmacological properties.^{[8][9]} Chlorine can enhance membrane permeability, increase metabolic stability by blocking sites of oxidation, and improve binding affinity through halogen bonding.

3-Chloro-2-methylbenzylamine serves as a key building block for larger, more complex molecules. Its utility lies in its ability to introduce a specifically substituted phenyl ring into a target structure. This is crucial for:

- **Scaffold Development:** It can act as the foundational piece from which a new series of compounds is built.
- **Structure-Activity Relationship (SAR) Studies:** The defined positions of the chloro, methyl, and amine groups allow chemists to systematically probe how these features impact biological activity. For instance, the ortho-methyl group provides steric bulk that can orient the molecule within a binding pocket or shield adjacent groups from metabolic attack.

While this specific molecule is an intermediate, related benzylamines are integral parts of approved drugs and clinical candidates for treating a range of diseases.[\[10\]](#)

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. Adherence to established safety protocols is non-negotiable when handling this or any chemical reagent.

GHS Hazard Classification

Based on data for structurally similar compounds and supplier safety information, **3-Chloro-2-methylbenzylamine** is classified with the following hazards:[\[1\]](#)

- **Skin Corrosion/Irritation:** Causes skin irritation.[\[1\]](#)
- **Serious Eye Damage/Eye Irritation:** Causes serious eye irritation.[\[1\]](#)
- **Specific Target Organ Toxicity (Single Exposure):** May cause respiratory irritation.[\[1\]](#)

Hazard Statement	Description
H315	Causes skin irritation [1]
H319	Causes serious eye irritation [1]
H335	May cause respiratory irritation [1]

Recommended Handling Protocols

A self-validating safety system requires multiple layers of protection.

- Engineering Controls: Always handle this chemical within a certified chemical fume hood to prevent inhalation of vapors.
- Personal Protective Equipment (PPE):
 - Eye Protection: Wear tightly fitting safety goggles and a face shield.[\[11\]](#)[\[12\]](#)
 - Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[\[11\]](#)[\[12\]](#)
 - Body Protection: Wear a lab coat and ensure skin is not exposed.
- Handling Practices: Avoid contact with skin, eyes, and clothing.[\[11\]](#)[\[13\]](#) Wash hands thoroughly after handling.[\[11\]](#)[\[12\]](#) Avoid breathing vapors or mists.[\[13\]](#)
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[11\]](#)[\[13\]](#)
[\[14\]](#)

Precautionary Statement	Description
P261	Avoid breathing dust/fume/gas/mist/vapors/spray. [1] [13]
P264	Wash skin thoroughly after handling. [1] [11] [13]
P271	Use only outdoors or in a well-ventilated area. [1] [11] [13]
P280	Wear protective gloves/eye protection/face protection. [1] [11] [12] [13]
P302 + P352	IF ON SKIN: Wash with plenty of soap and water. [1] [11] [13]
P305 + P351 + P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [1] [11] [12] [13]

Conclusion

3-Chloro-2-methylbenzylamine is more than a simple reagent; it is a strategic tool for the discerning chemist. Its defined structure, predictable reactivity, and relevant physicochemical properties make it an important intermediate in the synthesis of high-value compounds. By understanding its detailed chemical properties—from its spectroscopic signature to its handling requirements—researchers can confidently and safely integrate this molecule into their synthetic programs, paving the way for innovations in drug discovery and materials science.

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